3-Bromo-1-butyl-5-nitro-1H-indazole

Lipophilicity Membrane Permeability Physicochemical Properties

3-Bromo-1-butyl-5-nitro-1H-indazole (CAS 1352532-26-3) is a polysubstituted 1H-indazole heterocycle featuring a bromine atom at the 3-position, an n-butyl group at the N1-position, and a nitro group at the 5-position of the fused benzene ring, yielding a molecular formula of C11H12BrN3O2 and a molecular weight of 298.14 g/mol. The simultaneous presence of these three electronically and sterically distinct functional groups on the indazole core establishes a unique property vector, including a computed XLogP3 of 3.6 and a topological polar surface area (TPSA) of 63.6 Ų, which are critical parameters for membrane permeability and target engagement that cannot be replicated by mono- or di-substituted analogs.

Molecular Formula C11H12BrN3O2
Molecular Weight 298.14 g/mol
Cat. No. B11837702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-butyl-5-nitro-1H-indazole
Molecular FormulaC11H12BrN3O2
Molecular Weight298.14 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br
InChIInChI=1S/C11H12BrN3O2/c1-2-3-6-14-10-5-4-8(15(16)17)7-9(10)11(12)13-14/h4-5,7H,2-3,6H2,1H3
InChIKeyFEHZLRAQHMGKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-butyl-5-nitro-1H-indazole: Core Structural Identity and Substitution-Driven Procurement Rationale


3-Bromo-1-butyl-5-nitro-1H-indazole (CAS 1352532-26-3) is a polysubstituted 1H-indazole heterocycle featuring a bromine atom at the 3-position, an n-butyl group at the N1-position, and a nitro group at the 5-position of the fused benzene ring, yielding a molecular formula of C11H12BrN3O2 and a molecular weight of 298.14 g/mol . The simultaneous presence of these three electronically and sterically distinct functional groups on the indazole core establishes a unique property vector, including a computed XLogP3 of 3.6 and a topological polar surface area (TPSA) of 63.6 Ų, which are critical parameters for membrane permeability and target engagement that cannot be replicated by mono- or di-substituted analogs .

Why 3-Bromo-1-butyl-5-nitro-1H-indazole Cannot Be Replaced by Other 5-Nitroindazoles or 3-Bromoindazoles


Generic substitution within the 5-nitroindazole or 3-bromoindazole classes is chemically unsound because the target compound occupies a precise intersection of reactivity and physicochemical parameter space. Replacing the 3-bromo substituent with a chlorine or fluorine atom fundamentally alters halogen bonding potential and lipophilicity, as structural studies demonstrate that bromine provides an optimal balance between potency and selectivity compared to lighter halogens . Similarly, omitting the N1-butyl group or substituting it with a smaller alkyl chain significantly shifts the LogP and TPSA balance, directly impacting passive membrane permeability and off-target binding profiles . The 5-nitro group is critical for bioactivity in this scaffold class, but its reduction potential and metabolic fate are exquisitely sensitive to the electronic influence of both the N1-alkyl and C3-halogen substituents, meaning that even close analogs with different substitution patterns will exhibit divergent pharmacokinetic and pharmacodynamic behaviors .

Quantitative Differential Evidence Guide for 3-Bromo-1-butyl-5-nitro-1H-indazole


Lipophilicity and Polarity Profile: XLogP3 and TPSA Comparison vs. Des-Butyl and Des-Nitro Analogues

The target compound's computed XLogP3 of 3.6 and TPSA of 63.6 Ų define a lipophilicity-polarity window that is distinct from its closest procurement alternatives. The des-nitro analog 5-bromo-1-butylindazole (CAS 1280786-85-7) exhibits a markedly different profile, and the des-butyl analog 3-bromo-5-nitro-1H-indazole (CAS 67400-25-3), with a molecular weight of 242.03 g/mol, lacks the N1-alkyl chain that drives the LogP increase in the target compound . Quantitative property vectors confirm that these are chemically distinct entities for any application dependent on passive membrane transit or protein binding .

Lipophilicity Membrane Permeability Physicochemical Properties

Synthetic Utility as a Cross-Coupling Substrate: C3-Br Reactivity with Maintained N1-Alkyl and C5-Nitro Functionality

The 3-bromo substituent in 3-bromo-1-butyl-5-nitro-1H-indazole provides a well-established handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) without competitive dehalogenation at the nitro-substituted ring, a challenge often encountered with 3-chloro or 3-iodo analogs . Microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles proceeds with high efficiency using Pd(PPh3)4 and Cs2CO3 in dioxane/EtOH/H2O at 140°C, demonstrating the privileged reactivity of the C3-bromoindazole motif . In contrast, non-brominated analogs (e.g., 1-butyl-5-nitro-1H-indazole) lack this direct derivatization handle and require additional synthetic steps for functionalization at the 3-position.

Cross-Coupling Medicinal Chemistry Synthetic Intermediate

Electronic Differentiation via 5-Nitro Group: Comparative Electrochemical Reduction Potential in Nitroindazole Series

The 5-nitro group in the target compound is subject to bioreductive activation, a mechanism essential for the antiparasitic activity of 5-nitroindazoles. Electrochemical studies on a series of 5-nitroindazole derivatives demonstrate that the reduction potential of the nitro group to the nitro-anion radical varies with the nature of the N1-substituent and the substituent at the 3-position . The target compound's 3-Br and 1-butyl combination is expected to yield a reduction potential intermediate between 1-methyl-5-nitroindazole and 3-bromo-7-nitroindazole, based on the electron-withdrawing effects of the bromine atom and the electron-donating butyl chain . This distinct electrochemical signature directly impacts the compound's suitability as a prodrug candidate in oxygen-sensitive environments.

Electrochemistry Bioreduction Antiparasitic Activity

Procurement-Grade Purity and Availability: Certified 98% Purity from Established Suppliers

Commercial availability with verified purity is a critical differentiator for research procurement. 3-Bromo-1-butyl-5-nitro-1H-indazole is available at a certified purity of 98% from multiple established chemical suppliers (e.g., Leyan, catalog number 1678305) . This purity specification is comparable to or exceeds the typical purity of close analogs like 3-bromo-5-nitro-1H-indazole (typically 97%) and 4-bromo-3-nitro-1H-indazole (97%), providing a reliable starting point for reproducible biological assays and synthetic transformations . Higher purity directly reduces the need for in-house purification and minimizes batch-to-batch variability in downstream applications.

Purity Specification Procurement Quality Control

Procurement-Driven Application Scenarios for 3-Bromo-1-butyl-5-nitro-1H-indazole


Medicinal Chemistry: Kinase Inhibitor Scaffold Optimization via C3 Diversification

The C3-bromo handle of 3-bromo-1-butyl-5-nitro-1H-indazole makes it an ideal advanced intermediate for parallel synthesis of candidate kinase inhibitor libraries. The pre-installed N1-butyl and C5-nitro groups lock in critical pharmacophoric elements, while the C3 position can be diversified via Suzuki or Buchwald coupling to explore hinge-binding heteroaryl groups. This strategy has been validated in the broader 3-bromoindazole class for generating potent kinase inhibitors . The compound's XLogP3 of 3.6 and TPSA of 63.6 Ų place it within the optimal range for CNS drug-like space, making it suitable for developing brain-penetrant kinase inhibitors .

Antiparasitic Drug Discovery: 5-Nitroindazole-Based Chagas Disease Lead Optimization

The 5-nitro group is the key pharmacophore for trypanocidal activity, as demonstrated by a series of potent 5-nitroindazoles against Trypanosoma cruzi . The target compound provides a dual-derivatization scaffold: the C3-Br for introducing additional binding elements, and the N1-butyl for modulating lipophilicity and metabolic stability. Its predicted electrochemical reduction potential, influenced by the electron-withdrawing 3-Br, is expected to enhance susceptibility to nitroreductase-mediated activation in the parasite, a mechanism critical for selective toxicity .

Chemical Biology: Nitric Oxide Synthase (NOS) Isozyme-Selective Probe Development

Structural and computational studies of nitroindazoles bound to nitric oxide synthase isoforms reveal that subtle changes in substitution pattern dictate isozyme selectivity . The unique combination of N1-butyl (inducing active site conformational flexibility) and C3-Br (providing halogen bonding with specific residues) in 3-bromo-1-butyl-5-nitro-1H-indazole makes it a candidate for developing selective neuronal NOS (nNOS) inhibitors. The commercial availability at 98% purity ensures that observed biological effects can be confidently attributed to the target compound rather than impurities .

Agrochemical Intermediate: Synthesis of Nitroindazole-Derived Fungicides or Herbicides

Nitroindazole derivatives have found applications in agrochemical research as potential fungicidal and herbicidal agents. The target compound's three-point substitution pattern, particularly the combination of electron-withdrawing bromine and nitro groups with a lipophilic N1-alkyl chain, aligns with structural features of known agrochemical actives. The C3-Br site offers a convenient attachment point for introducing diverse agrochemically relevant moieties, while the established 98% purity specification ensures batch consistency in field trial formulations .

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